molecular formula C7H8ClN3O B14902288 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one

Cat. No.: B14902288
M. Wt: 185.61 g/mol
InChI Key: DJLBOJVKIQPJBO-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and pyrimidine derivatives under specific reaction conditions. For instance, the reaction of 4-chloropyridine with a suitable amine followed by cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, and methods such as catalytic hydrogenation and solvent-free reactions may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridopyrimidines, depending on the specific reagents and conditions employed .

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific kinases and enzymes involved in disease pathways.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of extracellular signal-regulated kinases (ERKs), which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to selectively inhibit specific kinases and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-2-one

InChI

InChI=1S/C7H8ClN3O/c8-6-4-1-2-9-3-5(4)10-7(12)11-6/h9H,1-3H2,(H,10,11,12)

InChI Key

DJLBOJVKIQPJBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=NC(=O)N2)Cl

Origin of Product

United States

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